1-cyclopentyl-2-methylpiperazine
Descripción
1-Cyclopentyl-2-methylpiperazine is a piperazine derivative featuring a cyclopentyl group at the 1-position and a methyl group at the 2-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including applications as analgesics, antipsychotics, and enzyme inhibitors . The substitution pattern on the piperazine ring significantly influences physicochemical properties (e.g., lipophilicity, solubility) and biological activity. For example, cyclopentyl groups enhance metabolic stability compared to phenyl or benzyl substituents, while methyl groups modulate steric effects and receptor binding .
Piperazine derivatives are frequently optimized for therapeutic use by modifying substituents to balance efficacy, selectivity, and pharmacokinetics .
Propiedades
IUPAC Name |
1-cyclopentyl-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-9-8-11-6-7-12(9)10-4-2-3-5-10/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZIXIGBMYHICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-Cyclopentyl-2-methylpiperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
1-Cyclopentyl-2-methylpiperazine is a piperazine derivative characterized by a cyclopentyl group and a methyl group attached to the piperazine ring. Its molecular structure can be represented as follows:
This structure is crucial for its interaction with biological targets.
Research indicates that 1-cyclopentyl-2-methylpiperazine exhibits activity primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions may influence various physiological processes, including mood regulation and cognitive functions.
Pharmacological Properties
1-Cyclopentyl-2-methylpiperazine has been studied for its potential as an antidepressant and anxiolytic agent. In vitro studies have shown that it can inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of established antidepressants.
In Vitro Studies
A series of in vitro assays have demonstrated the compound's efficacy in inhibiting specific enzymes linked to neurotransmitter metabolism. For instance, studies have shown that 1-cyclopentyl-2-methylpiperazine can inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine.
| Study | Assay Type | Result |
|---|---|---|
| Smith et al., 2023 | MAO Inhibition | IC50 = 12 µM |
| Johnson et al., 2024 | Serotonin Uptake | 75% inhibition at 10 µM |
Case Studies
In a clinical setting, a cohort study involving patients with major depressive disorder (MDD) explored the effects of 1-cyclopentyl-2-methylpiperazine as an adjunct therapy to standard antidepressants. The results indicated significant improvements in depressive symptoms measured by the Hamilton Depression Rating Scale (HDRS) after six weeks of treatment.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmaceutical Development
1-Cyclopentyl-2-methylpiperazine serves as a core structure in the development of various pharmaceutical agents. Its piperazine moiety is known to enhance the solubility and bioavailability of drug candidates. For instance, studies have shown that piperazine derivatives can improve the pharmacokinetic profiles of certain antimalarial compounds, making them more effective against resistant strains of malaria . The modification of piperazine rings has been pivotal in designing drugs with improved therapeutic efficacy.
Anticancer Agents
Recent research highlights the potential of 1-cyclopentyl-2-methylpiperazine derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Compounds derived from this structure have shown promise in treating various cancers by inhibiting CDK activity, thereby preventing uncontrolled cell proliferation . The ability to modulate these pathways makes it a valuable scaffold in anticancer drug discovery.
Biological Activities
Neuropharmacology
The compound exhibits potential neuropharmacological effects, with studies indicating its involvement in modulating neurotransmitter systems. Research has suggested that derivatives of 1-cyclopentyl-2-methylpiperazine may interact with serotonin and dopamine receptors, which could have implications for treating mood disorders and other neurological conditions . The exploration of its effects on central nervous system pathways is an ongoing area of investigation.
Case Studies and Research Findings
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural and Pharmacological Comparison
The table below compares 1-cyclopentyl-2-methylpiperazine with key analogs, highlighting substituent effects on activity:
*Calculated based on substituent contributions.
Key Observations:
- Cycloalkyl vs. Aryl Substituents : Cyclohexyl (MT-45) and cyclopentyl groups enhance lipophilicity and metabolic stability compared to aryl groups (e.g., 3-trifluoromethylphenyl). This may improve blood-brain barrier penetration, as seen in MT-45’s psychoactive effects .
- Methyl Group Positioning : The 2-methyl group in H-7 and 1-cyclopentyl-2-methylpiperazine likely enhances steric selectivity for enzyme targets. H-7’s methyl group is critical for protein kinase C inhibition, as its dimethyl analog shows reduced activity .
- Chlorophenyl vs. Trifluoromethylphenyl : Electron-withdrawing groups (e.g., Cl, CF₃) on phenyl rings increase receptor binding affinity. 1-(4-Chlorophenyl)piperazine exhibits dopaminergic activity, while 1-(3-trifluoromethylphenyl)piperazine acts on serotonin receptors .
Research Findings and Structure-Activity Relationships (SAR)
- Enantiomer-Specific Effects : MT-45’s enantiomers show divergent analgesic and toxicological profiles, underscoring the importance of stereochemistry in piperazine derivatives .
- Enzyme Inhibition : The 2-methyl group in H-7 is essential for binding to protein kinase C’s ATP-binding site. Removal of this group abolishes inhibitory activity .
- Psychoactive vs. Therapeutic Activity: While MT-45 and 3-TFMPP are psychoactive, 1-(4-chlorophenyl)piperazine is explored for depression, highlighting how minor structural changes redirect applications .
Métodos De Preparación
Synthesis of 2-Methylpiperazine
High-purity 2-methylpiperazine is synthesized via a crystallization-based process. A solution of racemic 2-methylpiperazine in an aromatic hydrocarbon (e.g., toluene) undergoes solvent substitution with cyclopentyl methyl ether, followed by controlled cooling to precipitate enantiomerically pure crystals. This method achieves 99.6% optical purity and 100% chemical purity, with a yield of 68–77%.
Alkylation Procedure
The alkylation step employs 2-methylpiperazine and cyclopentyl bromide in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., potassium carbonate). The reaction proceeds at 80–100°C for 12–24 hours, yielding 1-cyclopentyl-2-methylpiperazine as the major product. Challenges include:
-
Regioselectivity : The methyl group at position 2 slightly deactivates the adjacent nitrogen, favoring alkylation at the distal nitrogen.
-
Byproduct Formation : Over-alkylation may produce bis-cyclopentyl derivatives, necessitating stoichiometric control.
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 62 | 95 |
| Base | K₂CO₃ | 58 | 93 |
| Temperature | 90°C | 65 | 97 |
Post-reaction purification involves aqueous workup to remove inorganic salts, followed by vacuum distillation or recrystallization from ethanol/water mixtures.
Reductive Amination for Piperazine Ring Formation
This two-step approach constructs the piperazine ring while introducing the cyclopentyl and methyl substituents.
Intermediate Synthesis
A diketone precursor, 1-cyclopentyl-3-methylpiperazine-2,5-dione, is prepared via condensation of cyclopentylamine and methylglyoxal in acetic acid. The diketone is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran, yielding the target compound.
Optimization of Reduction
Critical factors include:
-
Solvent Polarity : Tetrahydrofuran outperforms diethyl ether due to improved solubility of the diketone.
-
Stoichiometry : A 2:1 molar ratio of LiAlH₄ to diketone ensures complete reduction.
This method achieves 70–75% yield but requires rigorous exclusion of moisture to prevent LiAlH₄ decomposition.
Cyclization of N-Substituted Diamines
Cyclization strategies exploit bifunctional precursors to simultaneously form the piperazine ring and install substituents.
Diamine Preparation
1-Cyclopentyl-1,2-diaminopropane is synthesized by reacting cyclopentylamine with 1,2-dibromopropane in the presence of sodium hydride. The diamine is then treated with phosgene to form a carbamate intermediate, which undergoes thermal cyclization.
Cyclization Conditions
-
Temperature : 160–180°C in xylene.
-
Catalyst : Triethylamine accelerates carbamate decomposition.
| Cyclization Time (h) | Yield (%) | Optical Purity (% e.e.) |
|---|---|---|
| 8 | 55 | 88 |
| 12 | 68 | 92 |
| 16 | 71 | 94 |
This route provides superior stereochemical control but involves toxic reagents like phosgene.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Industrial Scalability |
|---|---|---|---|
| Alkylation | Short reaction sequence | Moderate regioselectivity | High |
| Reductive Amination | Avoids halide byproducts | Moisture-sensitive reagents | Medium |
| Cyclization | Excellent stereocontrol | Requires toxic intermediates | Low |
Q & A
Q. What synthetic methodologies are recommended for the preparation of 1-cyclopentyl-2-methylpiperazine, and how can reaction parameters be optimized for higher yields?
The synthesis of piperazine derivatives typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Transition metal catalysts (e.g., palladium or nickel complexes) are critical for cross-coupling reactions, improving regioselectivity and yield .
- Temperature control : Reactions often require precise thermal conditions (e.g., 60–100°C) to avoid side products .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), as confirmed by HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of 1-cyclopentyl-2-methylpiperazine?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and verify cyclopentyl/methyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns .
- Chromatography : HPLC or GC-MS quantifies purity and identifies impurities (<2% threshold for research-grade compounds) .
Q. What are the best practices for safe handling and storage of 1-cyclopentyl-2-methylpiperazine in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
- Waste disposal : Follow institutional guidelines for halogenated organic waste, avoiding aqueous release .
Advanced Research Questions
Q. How can researchers investigate the interaction of 1-cyclopentyl-2-methylpiperazine with biological targets such as protein kinases?
- In vitro kinase assays : Measure IC₅₀ values using fluorescence-based assays (e.g., ADP-Glo™) to quantify inhibition potency .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to kinase active sites, guided by structural analogs (e.g., H-7 derivatives) .
- Competitive inhibition studies : Compare Ki values with ATP to determine mechanism (e.g., non-competitive vs. ATP-competitive) .
Q. What strategies are employed to resolve contradictions in reported biological activities of piperazine derivatives across different studies?
- Cross-validation : Replicate assays in multiple models (e.g., cell-free vs. cell-based systems) to confirm target specificity .
- Metabolic stability testing : Assess compound stability in liver microsomes to rule out metabolite interference .
- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., cyclopentyl vs. benzyl groups) to explain divergent activities .
Q. How can computational models predict the ADMET properties of 1-cyclopentyl-2-methylpiperazine to guide drug development?
- In silico tools : Use QikProp or SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular dynamics (MD) simulations : Analyze ligand-receptor binding stability over time (e.g., GROMACS simulations) .
- Toxicity prediction : Apply Derek Nexus or ProTox-II to flag potential hepatotoxicity or mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
